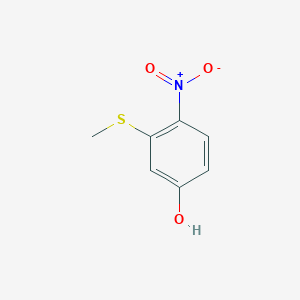

3-(Methylthio)-4-nitrophenol

Description

Historical Context and Significance in Organic Synthesis

The historical significance of 3-(Methylthio)-4-nitrophenol is intrinsically linked to the development of organophosphorus insecticides. It is a well-established key intermediate in the industrial synthesis of fenitrothion (B1672510), a broad-spectrum insecticide. oecd.orghmdb.ca The primary synthetic route to this compound has traditionally involved the nitrosation of m-cresol (B1676322), followed by oxidation to introduce the nitro group. chembk.comgoogle.com More recent research has focused on developing greener and more efficient synthetic methodologies. acdlabs.com

Beyond its role in pesticide production, this compound serves as a versatile precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of phosphorothioamidate analogues that exhibit antimalarial properties. medchemexpress.comfishersci.no Its structural motif is also a building block for novel compounds with potential antibacterial activity. snu.ac.kr

Positioning within the Broader Field of Nitro- and Thio-Substituted Aromatics

This compound's chemical behavior is defined by the interplay of its three functional groups on the benzene (B151609) ring: the hydroxyl (-OH), the methylthio (-SCH3), and the nitro (-NO2) groups. The nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic proton compared to phenol (B47542) itself. nih.gov This electron-withdrawing nature also deactivates the aromatic ring towards electrophilic substitution.

In contrast, the methylthio group is generally considered to be an electron-donating group, which would typically activate the ring. nih.gov The presence of both activating and deactivating groups, along with the phenolic hydroxyl group, imparts a unique reactivity profile to the molecule, influencing its role in various chemical transformations. The interplay of these electronic effects distinguishes it from simpler analogues like 4-nitrophenol (B140041) or 4-(methylthio)phenol.

Current Research Trajectories and Academic Relevance

Current research involving this compound is multifaceted. A significant area of investigation is its environmental fate and toxicology, stemming from its use as a pesticide intermediate and its presence as a degradation product of fenitrothion. hmdb.canih.gov Studies have explored its microbial degradation pathways, identifying intermediates such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). fishersci.nooregonstate.edu

Furthermore, the compound continues to be a subject of interest in medicinal chemistry. Recent studies have investigated its biological effects, including its potential to facilitate intestinal allergies and its impact on splenic cell populations. chemicalbook.comresearch-solution.com There is also ongoing research into its effects on cellular processes, such as oocyte maturation, where it has been shown to induce spindle instability and mitochondrial dysfunction. mdpi.com These studies highlight the compound's relevance in understanding the biological activities of nitroaromatic compounds and their derivatives.

Physicochemical and Spectroscopic Data of this compound

Below are tables summarizing key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2581-34-2 | oecd.org |

| Molecular Formula | C7H7NO3S | nist.gov |

| Molecular Weight | 185.19 g/mol | nist.gov |

| Melting Point | 125-130 °C | chembk.com |

| Water Solubility | 1.34 g/L | chembk.commedchemexpress.com |

| Appearance | Yellowish to beige crystalline powder | acs.org |

Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Chemical shifts (δ) in CDCl₃: Aromatic protons typically appear in the range of 6.6-8.2 ppm. The methyl protons of the thioether group appear as a singlet around 2.4 ppm. | chemicalbook.com |

| ¹³C NMR | Aromatic carbons appear in the range of 110-160 ppm. The methyl carbon of the thioether group is observed at a higher field. | oregonstate.edursc.org |

| Infrared (IR) | Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1500 and ~1340 cm⁻¹), and C-S stretching. | sci-hub.sespecac.comlibretexts.org |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed, with fragmentation patterns often showing the loss of the nitro group (NO₂) and other fragments. | acdlabs.comvulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHRYQFYCWBISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methylthio 4 Nitrophenol

Exploration of Established and Emerging Synthetic Pathways

The preparation of 3-(Methylthio)-4-nitrophenol, and its precursor 3-methyl-4-nitrophenol (B363926), has traditionally relied on multi-step processes involving nitration and other functional group transformations. google.com However, newer methods are emerging that offer improved selectivity and environmental profiles. ijcce.ac.ir

Mechanistic Investigations of Key Reaction Steps

The primary synthetic routes to the core structure of 3-methyl-4-nitrophenol involve electrophilic aromatic substitution on a phenol (B47542) derivative. Two notable pathways are the direct nitration of m-cresol (B1676322) and a two-step process involving nitrosation followed by oxidation.

Direct Nitration: In this pathway, m-cresol (3-methylphenol) is nitrated to form 3-methyl-4-nitrophenol. The reaction mechanism is a classic electrophilic aromatic substitution. The hydroxyl (-OH) and methyl (-CH₃) groups on the benzene (B151609) ring direct the position of the incoming nitro (-NO₂) group. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. Both substituents favor substitution at the C4 (para to -OH, ortho to -CH₃) and C6 (ortho to -OH) positions. The formation of the desired 4-nitro isomer is often accompanied by the formation of the 6-nitro isomer and other byproducts. google.com The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions. dergipark.org.tr

Nitrosation-Oxidation Pathway: An alternative established method involves the nitrosation of 3-methylphenol to create 3-methyl-4-nitrosophenol, which is subsequently oxidized to yield 3-methyl-4-nitrophenol. google.com The first step involves the reaction with a source of the nitrosonium ion (NO⁺), a weak electrophile that selectively attacks the highly activated para-position of the phenol. The resulting nitrosophenol is then oxidized using an agent like dilute nitric acid to convert the nitroso group into a nitro group. google.com

The introduction of the methylthio group is a subsequent step. One potential, though less detailed in direct literature for this specific molecule, involves the reaction of a precursor with a sulfur-containing reagent. For related compounds, the displacement of a suitable leaving group by a thiolate anion (like MeS⁻) is a common strategy. semanticscholar.org Another approach involves the reaction of an aminobenzothiazole with bis(methylthio)methylene malononitrile, where a methylthio group is present on the reactant. semanticscholar.org

Optimization Strategies for Reaction Efficiency and Yield

Optimizing the synthesis of nitrophenols is crucial for industrial applications. Key strategies focus on improving yield and regioselectivity while minimizing reaction time and waste.

For the nitration of phenols, reaction conditions such as solvent, temperature, and catalyst play a significant role. The use of aprotic polar solvents like N,N-dimethylacetamide (DMAc) has been shown to improve regioselectivity in the synthesis of related substituted pyrazoles compared to protic solvents like ethanol. organic-chemistry.org In a green synthesis approach for 3-methyl-4-nitrophenol from m-cresol, sonochemical conditions (the use of ultrasound) were employed to enhance the reaction rate. ijcce.ac.ir The reduction of related nitrophenols has been optimized by testing various solvents, with a water/methanol mixture providing the best results, and by adjusting the catalyst and reagent amounts. researchgate.net

Table 1: Optimization of Reaction Conditions for Nitrophenol Synthesis Analogs This table presents data for analogous nitrophenol reactions to illustrate optimization principles.

| Entry | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 3-Nitrophenol | PdCu@MWCNT | H₂O/MeOH | Room Temp | >99 (reduction) | researchgate.net |

| 2 | Vanillin | PDAN-Ni@Fe₃O₄ | H₂O | 50 | High (condensation) | nih.gov |

| 3 | Phenol | NH₄NO₃ / KHSO₄ | Not specified | Reflux | 90 (o-nitration) | dergipark.org.tr |

| 4 | m-Cresol | Ferric Nitrate (B79036) / [TEAN] | Ionic Liquid | 70 | 85 (nitration) | ijcce.ac.ir |

Stereochemical Control and Regioselectivity in Synthesis

As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis. However, regioselectivity is of paramount importance. The primary challenge is to introduce the nitro group specifically at the C4 position of the 3-methylphenol precursor, para to the hydroxyl group. dergipark.org.tr

The inherent directing effects of the hydroxyl and methyl groups on m-cresol can lead to a mixture of isomers. google.com Achieving high regioselectivity for the desired p-nitration product often requires careful selection of the nitrating system. The use of supported reagents or specific catalysts is a known strategy to favor para substitution. dergipark.org.tr For instance, a green sonochemical method using ferric nitrate as the nitrating agent in a protic ionic liquid demonstrated successful synthesis of 3-methyl-4-nitrophenol, which serves as the direct precursor before the introduction of the methylthio group. ijcce.ac.ir Similarly, methods for regioselective synthesis have been developed for other complex molecules like substituted pyrazoles, where the choice of solvent and the use of an acid catalyst were key to controlling the outcome. organic-chemistry.orgnih.gov The cyclocondensation of arylhydrazines with β-oxodithioesters has also been reported as a highly regioselective process for synthesizing related sulfur-containing heterocycles. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

In response to the environmental impact of traditional chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of this compound and its precursors. ijcce.ac.ir This includes using less hazardous materials, improving atom economy, and employing innovative catalytic systems.

Solvent-Free and Atom-Economical Syntheses

An ideal green synthesis maximizes the incorporation of atoms from the starting materials into the final product, a concept known as atom economy. numberanalytics.com While truly solvent-free synthesis for this specific compound is not widely documented, methods that reduce solvent use or replace hazardous solvents with greener alternatives are significant. thepharmajournal.com

The synthesis of 3-methyl-4-nitrophenol via the nitration of m-cresol has been achieved using a protic ionic liquid, which can be recovered and reused, minimizing waste. ijcce.ac.ir The environmental friendliness of such a process can be evaluated using green chemistry metrics. rsc.org For example, a high atom economy (AE) and a low E-factor (environmental factor, measuring waste generated) indicate a greener process. rsc.org While specific calculations for the this compound synthesis are not provided in the literature, related green syntheses report excellent metrics, such as atom economies exceeding 95% and E-factors as low as 0.05. rsc.org The use of solvent-free conditions, often facilitated by solid catalysts like nano-titania, has been successfully applied to the synthesis of other heterocyclic compounds, providing excellent yields without the need for column chromatography. thepharmajournal.comias.ac.in

Catalytic Innovations in Preparation (e.g., enzyme catalysis, metal catalysis)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. numberanalytics.com In the synthesis of 3-methyl-4-nitrophenol, innovative catalytic approaches have been developed.

One significant innovation is the use of a protic ionic liquid, triethylamine (B128534) nitrate ([TEAN]), which acts as both a solvent and a catalyst for the nitration of m-cresol. ijcce.ac.ir This ionic liquid was shown to be recyclable for up to five cycles, demonstrating its potential for sustainable industrial processes. ijcce.ac.ir Furthermore, this method utilizes ferric nitrate as the nitrating agent, avoiding the use of hazardous concentrated nitric and sulfuric acids. ijcce.ac.ir The entire process is enhanced by sonochemistry, which uses ultrasound to drive the reaction. ijcce.ac.ir

For related transformations, various metal-based catalysts have been developed. Copper-based metal-organic frameworks (Cu-MOFs) have served as efficient catalysts for the reduction of 4-nitrophenol (B140041), a reaction that proceeds via a Langmuir-Hinshelwood mechanism. nih.gov Similarly, nanocatalysts, such as palladium/copper nanoparticles on multi-wall carbon nanotubes, have been used for the selective hydrogenation of nitrophenols. researchgate.net Gold and silver nanoparticles deposited on functionalized magnetite have also shown high catalytic activity for nitrophenol reduction. mdpi.com

Table 2: Reusability of Ionic Liquid Catalyst in the Synthesis of 3-Methyl-4-nitrophenol Data adapted from a study on the green sonochemical synthesis of Fenitrothion (B1672510) intermediate. ijcce.ac.ir

| Cycle | Yield of 3-methyl-4-nitrophenol (%) |

|---|---|

| 1 | 85 |

| 2 | 85 |

| 3 | 84 |

| 4 | 82 |

| 5 | 80 |

Process Development and Scalability Research

The transition of a synthetic route from a laboratory scale to an industrial process is a complex undertaking that involves rigorous process development and scalability research. For this compound, this research focuses on optimizing reaction conditions, minimizing waste, ensuring safety, and developing a process that is both economically viable and environmentally sustainable.

A critical aspect of process development is the selection of an appropriate synthetic strategy. One of the common methods for the synthesis of this compound involves the nitration of 3-(methylthio)phenol. However, this reaction can lead to the formation of isomeric impurities, which necessitates extensive purification steps. Researchers have therefore explored alternative routes to improve selectivity and yield.

Optimization of Reaction Parameters

Process optimization studies aim to identify the ideal set of conditions to maximize the yield and purity of this compound while minimizing production costs. Key parameters that are typically investigated include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

Concentration of Reactants: Optimizing the molar ratio of the reactants is essential for achieving high conversion and minimizing the amount of unreacted starting materials.

Catalyst: The use of a catalyst can enhance the reaction rate and selectivity. Research is ongoing to identify more efficient and recyclable catalysts.

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction pathway. Green solvents are increasingly being considered to reduce the environmental impact.

Reaction Time: The optimal reaction time is determined to ensure complete conversion without the degradation of the product.

Scalability and Pilot Plant Studies

Once a synthetic route has been optimized at the laboratory scale, it is crucial to assess its scalability. This involves transitioning the process from small-scale glassware to larger reactors in a pilot plant. During this phase, several challenges may arise, including:

Heat Transfer: Exothermic reactions that are easily controlled in the lab can become difficult to manage on a larger scale. Efficient heat exchange systems are necessary to maintain the optimal reaction temperature.

Mass Transfer: Ensuring proper mixing of reactants is critical for achieving consistent results. The design of the reactor and the agitation speed are important considerations.

Work-up and Purification: The methods used for isolating and purifying the product in the lab may not be practical or economical on an industrial scale. Developing scalable purification techniques, such as crystallization or distillation, is a key aspect of process development.

Illustrative Data from Process Development Studies

The following table summarizes hypothetical data from a study comparing two different synthetic routes for this compound in a pilot plant setting.

| Parameter | Route A: Nitration of 3-(methylthio)phenol | Route B: Nucleophilic Substitution |

| Starting Materials | 3-(methylthio)phenol, Nitrating Agent | 3-chloro-4-nitrophenol, Methylthiolating Agent |

| Solvent | Sulfuric Acid | Dimethylformamide (DMF) |

| Reaction Temperature | 0-5 °C | 80-90 °C |

| Reaction Time | 4-6 hours | 8-10 hours |

| Yield | 75% | 92% |

| Purity | 95% (after column chromatography) | 99% (after crystallization) |

| Key Challenges | Isomer separation, Acid waste | Solvent recovery, Handling of thiols |

This data highlights the trade-offs that are often encountered in process development. While Route A is faster and uses a cheaper nitrating agent, it results in a lower yield and requires a more complex purification process. In contrast, Route B provides a higher yield and purity but involves a longer reaction time and the use of a more expensive solvent.

Further research in this area is focused on developing continuous flow processes, which can offer better control over reaction parameters and improve safety and efficiency. The use of novel catalytic systems and the exploration of bio-catalytic routes are also promising avenues for the future development of sustainable and scalable manufacturing processes for this compound.

Chemical Reactivity and Transformation Studies of 3 Methylthio 4 Nitrophenol

Fundamental Reactivity of the Nitrophenol Core

The nitrophenol core, characterized by the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group, is the primary site for several fundamental chemical reactions.

The most prominent reaction of the nitrophenol core is the reduction of the nitro group to an amine, yielding an aminothiophenol derivative. This transformation is a critical step in the synthesis of various biologically active compounds and chemical intermediates. The reduction of nitrophenols is a well-established process, often carried out using catalytic hydrogenation or chemical reducing agents. mdpi.com

Commonly, sodium borohydride (NaBH4) is employed in the presence of a catalyst to facilitate this reduction. mdpi.comresearchgate.net The reaction proceeds by converting the 4-nitrophenol (B140041) derivative into the corresponding 4-aminophenol. mdpi.comresearchgate.net This process can be monitored by observing the disappearance of the characteristic yellow color of the nitrophenolate ion. mdpi.com The resulting compound, 4-amino-3-(methylthio)phenol, is a valuable synthon for further chemical modifications.

Table 1: Representative Reduction of Nitrophenol Moiety

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-Nitrophenol | NaBH4, Catalyst (e.g., Au NPs, CuFe5O8) | 4-Aminophenol | mdpi.comresearchgate.net |

The benzene (B151609) ring of 3-(Methylthio)-4-nitrophenol is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The hydroxyl (-OH) and methylthio (-SCH3) groups are ortho-, para-directing and activating, meaning they increase the electron density at these positions and favor electrophilic attack. Conversely, the nitro (-NO2) group is a strong deactivating group and a meta-director. youtube.com

Given the positions of the substituents in this compound:

The -OH group directs ortho (positions 2, 6) and para (position 4).

The -SCH3 group directs ortho (positions 2, 4) and para (position 6).

The -NO2 group directs meta (positions 2, 6).

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings typically resist nucleophilic attack, but the presence of strong electron-withdrawing groups, such as a nitro group, can make the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub For an SNAr reaction to occur, a good leaving group must be present on the ring, and the electron-withdrawing group must be positioned ortho or para to it to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubnih.gov

In this compound itself, there isn't a typical leaving group like a halide. However, if a derivative, for instance, 2-chloro-5-(methylthio)-4-nitrophenol, were used, the nitro group would be para to the chloro leaving group. This arrangement strongly activates the ring for nucleophilic attack at the carbon bearing the chlorine atom. pressbooks.pub The reaction proceeds in two steps: addition of the nucleophile to form the stabilized carbanion, followed by the elimination of the leaving group. pressbooks.pub

Transformations Involving the Methylthio Group

The methylthio group (-SCH3) is a versatile functional group that can undergo several key transformations, including oxidation and substitution.

The sulfur atom in the methylthio group is susceptible to oxidation. Thioethers (sulfides) can be readily oxidized to form sulfoxides and, with stronger oxidizing agents or harsher conditions, can be further oxidized to sulfones. masterorganicchemistry.com This transformation significantly alters the electronic properties of the group, converting the electron-donating thioether into the electron-withdrawing sulfoxide and the even more strongly electron-withdrawing sulfone.

Mild oxidants like iodine (I2) are typically used for specific thiol-disulfide conversions, while stronger agents like ozone (O3) or peroxy acids (e.g., m-CPBA) are effective for oxidizing thioethers to sulfoxides and sulfones. masterorganicchemistry.com The catalytic oxidation of similar thio-substituted phenols has also been reported. researchgate.net

Table 2: Oxidation States of the Sulfur Moiety

| Functional Group | Structure | Oxidation State of Sulfur |

|---|---|---|

| Methylthio (Thioether) | -SCH3 | -2 |

| Methylsulfinyl (Sulfoxide) | -S(O)CH3 | 0 |

The methylthio group can be displaced through nucleophilic substitution reactions. Thiolates (the conjugate bases of thiols) are excellent nucleophiles and can participate in SN2 reactions. masterorganicchemistry.com While direct displacement on an aromatic ring is difficult, the sulfur atom itself can be a target. Studies have shown that the methylthio group, particularly when oxidized to a sulfoxide or sulfone, can be displaced by nucleophiles like glutathione. nih.gov The oxidized forms, methylsulfinyl and methylsulfonyl groups, are better leaving groups. For example, methanesulfinic acid has been identified as the group displaced by glutathione from methyl sulfones. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Methylthio 4 Nitrophenol

Chromatographic Separation and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of 3-(Methylthio)-4-nitrophenol. This technique combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection power of mass spectrometry.

In the analysis of nitrophenol compounds, reverse-phase HPLC is frequently employed. For instance, the analysis of 3-methyl-4-nitrophenol (B363926), a major metabolite of the insecticide fenitrothion (B1672510), has been successfully achieved using HPLC. researchgate.netphmethods.net A typical method involves a C18 column for separation, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution. phmethods.net The retention time under specific chromatographic conditions is a key identifier; for 3-methyl-4-nitrophenol, a retention time of 2.81 minutes has been reported. researchgate.netphmethods.net

When coupled with mass spectrometry, the eluent from the HPLC column is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides molecular weight information and fragmentation patterns that are characteristic of the analyte, confirming its identity with high certainty. LC-MS is particularly valuable for identifying metabolites and degradation products in biological or environmental samples. For example, in the study of 3-methyl-4-nitrophenol degradation by Burkholderia sp. strain SJ98, HPLC-MS analysis was instrumental in identifying intermediates like methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). nih.gov The development of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers even greater resolution, sensitivity, and speed for analyzing phenol (B47542) impurities in various substances. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil 100-5 C18 (15 cm x 4.6 mm, 5 µm) | phmethods.net |

| Mobile Phase | Acetonitrile:Water (50:50) | phmethods.net |

| Detection Wavelength | 270 nm | phmethods.net |

| Retention Time (3-methyl-4-nitrophenol) | 2.81 minutes | phmethods.net |

| Limit of Detection (LOD) | 0.87 µg/mL | researchgate.netphmethods.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. nih.gov This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

For the closely related compound 3-methyl-4-nitrophenol, X-ray diffraction studies have revealed detailed structural information. In its crystalline form, the molecule's nitro group is oriented at a dihedral angle of 14.4 (3)° with respect to the benzene (B151609) ring. researchgate.net The crystal structure is stabilized by intermolecular O—H⋯O hydrogen bonds. researchgate.net This type of detailed structural insight is crucial for understanding how the molecule packs in a solid state and how it might interact with other molecules. The data obtained from X-ray crystallography serves as a benchmark for computational chemistry models and aids in the interpretation of other spectroscopic data.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₇NO₃ | researchgate.net |

| Dihedral Angle (Nitro Group to Benzene Ring) | 14.4 (3)° | researchgate.net |

| Key Intermolecular Interactions | O—H⋯O hydrogen bonds, C—H⋯O interactions | researchgate.net |

| R-factor | 0.043 | researchgate.net |

Advanced Hyphenated Analytical Techniques for Complex Mixtures

The analysis of this compound in complex environmental or biological matrices often requires the use of advanced hyphenated analytical techniques. These methods couple a separation technique with a spectroscopic detection technique, providing both separation of mixture components and their specific identification. ijarnd.comnih.govchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone hyphenated technique for the analysis of volatile and semi-volatile compounds. chemijournal.com In GC-MS, the components of a mixture are separated in the gas phase by a capillary column and then directly introduced into a mass spectrometer for detection and identification. ijarnd.com For nitrophenols, derivatization may be necessary to increase volatility and improve chromatographic performance. researchgate.net GC-MS has been effectively used to identify intermediates in the degradation pathways of related compounds. For example, during the microbial degradation of 3-methyl-4-nitrophenol, GC-MS analysis was used to identify the metabolites methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) by comparing their mass spectra and retention times to authentic standards. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy. chemijournal.com While LC-MS provides molecular weight and fragmentation data, LC-NMR can provide complete structural elucidation of unknown compounds directly from a complex mixture without the need for prior isolation. chemijournal.com This is particularly useful for identifying unknown impurities, natural products, or metabolites. chemijournal.com

Other hyphenated techniques such as LC-FTIR (Fourier Transform Infrared Spectroscopy) can provide information about the functional groups present in the separated compounds, further aiding in their identification. nih.govjetir.org The combination of multiple techniques, such as LC-PDA-MS (Liquid Chromatography-Photodiode Array-Mass Spectrometry) or even LC-NMR-MS, offers a multi-dimensional analytical approach, yielding a wealth of information for the comprehensive characterization of analytes in intricate samples. jetir.org

Role As a Synthetic Intermediate and Precursor in Chemical Research

Synthesis of Value-Added Organic Compounds

Substituted nitrophenols, including structures similar to 3-(Methylthio)-4-nitrophenol, are foundational materials in the chemical industry. They serve as precursors for a wide range of products, including pharmaceuticals, dyes, and pesticides. The reactivity of the nitro and hydroxyl groups allows for sequential chemical reactions to build more complex molecular architectures. For instance, the nitro group can be reduced to an amine, which can then undergo various reactions such as diazotization or amide bond formation. The hydroxyl group can be alkylated or acylated, providing another site for molecular elaboration. This multi-functionality makes compounds like this compound valuable starting points for synthesizing novel organic molecules with desired properties.

Precursor in the Generation of Chemically Relevant Metabolites or Analogs (e.g., phenacetin (B1679774) metabolites)

In the field of drug metabolism and toxicology, understanding the fate of xenobiotics in the body is crucial. Phenacetin, an analgesic, is metabolized through several pathways, including O-deethylation to acetaminophen (B1664979) and subsequent formation of various conjugates and reactive intermediates. Some metabolic pathways involve modifications to the aromatic ring, including the introduction of sulfur-containing groups.

This compound serves as a key starting material for the deliberate synthesis of potential drug metabolites and their analogs. Researchers synthesize these compounds to use them as analytical standards. For example, the compound 3-(methylthio)acetaminophen has been identified as a metabolite of acetaminophen. By synthesizing this and related compounds, scientists can confirm the identity of metabolites found in biological samples.

The chemical structure of this compound is amenable to several key transformations. One of the most common and useful reactions is the reduction of the nitro group to an amino group. This transformation converts the nitrophenol into an aminophenol derivative, specifically 4-amino-3-(methylthio)phenol. This reaction is typically achieved using reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or metal-acid systems like tin and hydrochloric acid.

The resulting aminophenol is a valuable intermediate itself. The amino and hydroxyl groups can be further modified to create a diverse array of molecules. The thioether (methylthio) group generally remains intact during this reduction, providing an additional point of interest for studying metabolic pathways involving sulfur conjugation. The synthesis of such aminophenol and thioether derivatives is fundamental for creating reference compounds needed in metabolic studies.

A cornerstone of metabolomics and drug metabolism studies is the unambiguous identification of metabolites. While modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide significant structural information, final confirmation often requires comparison with an authentic, synthetically produced standard. frontiersin.org

This is where precursors like this compound become indispensable. If a researcher hypothesizes that a drug is metabolized to a compound containing a methylthio and a hydroxyl group on the aromatic ring, they can use this compound as a starting point to synthesize the proposed structure. The synthetic compound is then thoroughly characterized to confirm its structure. Subsequently, its analytical properties (e.g., chromatographic retention time, mass fragmentation pattern, NMR spectrum) are compared directly with those of the metabolite detected in a biological matrix (e.g., urine, plasma). An exact match provides definitive structural confirmation. This process is critical for accurately mapping metabolic pathways and identifying potentially reactive or toxic metabolites. frontiersin.org

Utilization in Fine Chemical Synthesis

In fine chemical synthesis, where the goal is to produce complex, pure substances in limited quantities, this compound acts as a specialized building block. The interplay of its functional groups allows for controlled, stepwise reactions to construct intricate molecules. For example, it can be used as a starting reagent in multi-step syntheses of biologically active compounds or functional materials. The selective protection and activation of its different functional groups enable chemists to build molecular complexity with precision.

| Functional Group | Potential Transformation | Application Area |

| Nitro Group (-NO2) | Reduction to Amine (-NH2) | Synthesis of amides, azo dyes, heterocyclic compounds |

| Hydroxyl Group (-OH) | Etherification, Esterification | Modification of solubility, introduction of protecting groups |

| Methylthio Group (-SCH3) | Oxidation to Sulfoxide/Sulfone | Altering electronic properties and biological activity |

Application in Ligand Design and Coordination Chemistry

The structure of this compound and its derivatives makes them suitable candidates for the design of ligands in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The oxygen of the hydroxyl group, the nitrogen or oxygens of the nitro group (or the nitrogen of the amino group after reduction), and the sulfur of the methylthio group can all potentially act as donor atoms, binding to metal ions.

This multi-donor capability allows for the formation of stable chelate complexes with various transition metals. Researchers have synthesized azo dye ligands derived from 3-methyl-4-nitrophenol (B363926) and studied their coordination with metals like copper, iron, and manganese. researchgate.net Such complexes are investigated for their catalytic activity, magnetic properties, and potential biological applications. researchgate.netmdpi.com The ability to tune the electronic and steric properties of the ligand by modifying the base nitrophenol structure allows for the rational design of metal complexes with specific functions.

Computational Chemistry and Theoretical Insights into 3 Methylthio 4 Nitrophenol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of 3-(Methylthio)-4-nitrophenol. These studies can reveal the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties.

Detailed research findings from DFT calculations would typically involve optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic properties can be calculated. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MESP) maps offer a visual representation of the charge distribution. In the case of this compound, the MESP would likely show negative potential (red regions) around the oxygen atoms of the nitro and hydroxyl groups, indicating areas susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atom of the hydroxyl group, highlighting its potential as a hydrogen bond donor.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -8.25 |

| LUMO Energy (eV) | -3.10 |

| HOMO-LUMO Gap (eV) | 5.15 |

| Dipole Moment (Debye) | 4.5 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanical calculations provide deep insights into the electronic structure of a single, often static, conformation, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations would be particularly useful for understanding the rotational freedom of the methylthio and nitro groups, as well as the orientation of the hydroxyl group. These simulations can reveal the most populated conformations and the energy barriers between them. The conformational landscape is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors.

The results of MD simulations are often analyzed to determine key structural parameters, such as dihedral angles, bond lengths, and radial distribution functions. For example, the dihedral angle between the nitro group and the benzene (B151609) ring is a critical parameter that influences the electronic conjugation and, consequently, the molecule's properties. Similarly, the orientation of the methyl group in the methylthio substituent can be explored.

| Dihedral Angle | Average Value (degrees) |

|---|---|

| C-C-N-O (Nitro Group) | 25.3 |

| C-C-S-C (Methylthio Group) | 85.1 |

| C-C-O-H (Hydroxyl Group) | 0.5 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations can provide valuable insights into its vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

DFT calculations are commonly used to predict vibrational frequencies. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions. For this compound, characteristic vibrational modes would include the stretching of the O-H bond, the symmetric and asymmetric stretching of the NO2 group, and the C-S stretching of the methylthio group.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Visible spectrum. mdpi.com These calculations can help to understand the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule.

The prediction of NMR chemical shifts is another area where computational chemistry excels. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding of each nucleus in the molecule. These shielding values can then be converted into chemical shifts that can be directly compared with experimental NMR data, aiding in the structural elucidation of the molecule.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| O-H Stretch (cm-1) | 3450 | 3435 |

| NO2 Asymmetric Stretch (cm-1) | 1525 | 1510 |

| λmax (nm) | 395 | 402 |

| 1H NMR (phenol H, ppm) | 10.2 | 10.5 |

Reaction Mechanism Elucidation through Computational Modeling

Another area of interest could be the study of its antioxidant activity. Computational methods can be used to explore the mechanisms by which this compound might scavenge free radicals, such as through hydrogen atom transfer or single-electron transfer. The calculated bond dissociation energies and ionization potentials can provide quantitative measures of its potential antioxidant efficacy.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Initial Adsorption | -5.2 |

| First Electron Transfer | 12.5 |

| Protonation of Nitro Group | 8.1 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a molecule with its biological activity or physical properties. researchgate.net These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or property.

While a full QSAR/QSPR study would require a dataset of related molecules, we can consider the types of descriptors that would be important for this compound. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These describe the electronic properties of the molecule and can be calculated using quantum mechanical methods. Examples include HOMO and LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is important for its transport and distribution in biological systems. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

By including this compound in a QSAR or QSPR study, it would be possible to predict its biological activity (e.g., toxicity or enzyme inhibition) or physical properties (e.g., solubility or boiling point) based on its calculated molecular descriptors.

| Descriptor Type | Descriptor | Calculated Value |

|---|---|---|

| Electronic | HOMO Energy (eV) | -8.25 |

| Steric | Molecular Weight (g/mol) | 185.21 |

| Hydrophobic | logP | 2.6 |

| Topological | Wiener Index | 342 |

Environmental Chemistry and Degradation Pathways of 3 Methylthio 4 Nitrophenol

Environmental Fate and Transport Mechanisms

The environmental distribution of 3-(Methylthio)-4-nitrophenol is governed by its physicochemical properties, which dictate its movement and partitioning between air, water, soil, and biota. Key parameters influencing its fate and transport include its water solubility, soil adsorption coefficient (Koc), octanol-water partition coefficient (LogP), and bioconcentration factor (BCF).

The compound exhibits moderate water solubility, reported to be 1190 mg/L. This property suggests its potential for dissolution and transport in aqueous systems. The octanol-water partition coefficient (LogP) is a crucial indicator of a chemical's lipophilicity and potential for bioaccumulation. For this compound, the XLogP3 is 2.5, indicating a moderate tendency to partition into fatty tissues of organisms rather than remaining in the water column. nih.gov

The mobility of this compound in the terrestrial environment is largely determined by its adsorption to soil and sediment particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key metric for this process. A calculated Koc value for this compound is 245.6 cm³/g. Based on this value, this compound is classified as having moderate mobility in soil, suggesting a potential for leaching into groundwater, though significant adsorption to soil organic matter will also occur.

The potential for this compound to accumulate in aquatic organisms is considered low. Studies have reported a Bioconcentration Factor (BCF) ranging from 5.2 to 31 in carp (B13450389) over a six-week period. This low BCF suggests that the compound is not significantly concentrated in aquatic food webs.

Table 1: Physicochemical Properties Governing Environmental Fate of this compound

| Property | Value | Interpretation |

|---|---|---|

| Water Solubility | 1190 mg/L | Moderate potential for transport in water |

| LogP (XLogP3) | 2.5 nih.gov | Moderate lipophilicity |

| Soil Adsorption Coefficient (Koc) | 245.6 cm³/g | Moderately mobile in soil |

| Bioconcentration Factor (BCF) | 5.2 - 31 | Low potential for bioaccumulation |

Abiotic Degradation Studies in Environmental Matrices

Abiotic degradation processes, which are non-biological, play a critical role in the natural attenuation of this compound in the environment. The primary abiotic pathways considered are photochemical degradation (photolysis) and hydrolysis.

Photochemical Degradation Kinetics and Products

Photolysis, or degradation by sunlight, is a significant removal pathway for this compound, particularly in aquatic environments and the atmosphere. Studies have shown that methyl-substituted 4-nitrophenols photolyze much more rapidly than other nitrophenol isomers. ethz.ch It is estimated that in aqueous phases, 60% to over 90% of this compound can be removed within a single summer day under clear-sky conditions. ethz.ch The rate of direct photolysis is expected to be five to six times lower in winter due to reduced sunlight intensity. ethz.ch In the atmosphere, the estimated half-life for nitrophenols in general, due to photolysis and reaction with photochemically produced radicals, is between 3 and 18 days. cdc.gov

The process of photolysis can lead to the formation of various transformation products. For nitrophenols, photolysis is a known source of nitrous acid (HONO) in the gas phase. mdpi.com Research on the photooxidation of 3-methyl-2-nitrophenol, a structurally similar compound, has identified products such as 3-methyl-2-nitro-p-benzoquinone. mdpi.com The proposed mechanism for the photolytic degradation of nitrophenols involves the formation of a biradical, which can then react with oxygen to form peroxy radicals, leading to the formation of highly oxygenated compounds and contributing to the formation of secondary organic aerosols (SOA). mdpi.com

Hydrolytic Stability and Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis has been evaluated under standard laboratory conditions. According to an OECD SIDS (Screening Information Dataset) report, the compound is stable in water at pH levels of 4, 7, and 9. This indicates that hydrolysis is not a significant degradation pathway for this compound in the environmentally relevant pH range found in most natural waters.

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation, mediated by microorganisms, is a crucial process for the complete removal of this compound from the environment. nih.gov Several bacterial and fungal species have been identified that can utilize this compound as a source of carbon and energy.

Identification of Microbial Degradation Pathways and Intermediates

The microbial degradation of this compound has been extensively studied in certain bacteria, notably Burkholderia sp. strain SJ98. nih.gov This bacterium degrades the compound through a specific oxidative pathway. The initial step involves the removal of the nitro group, leading to the formation of methyl-1,4-benzoquinone (MBQ). nih.gov This intermediate is then reduced to methylhydroquinone (B43894) (MHQ). nih.gov The aromatic ring of MHQ subsequently undergoes cleavage, leading to further breakdown into simpler molecules that can enter central metabolic pathways. An earlier proposed pathway involving catechol as an intermediate has been revised based on more recent findings that identified MBQ and MHQ.

Fungal species are also capable of transforming this compound. Studies with the filamentous fungus Aspergillus niger have shown its ability to biodegrade the compound, removing over 85% from solution. The metabolic pathway in A. niger appears to differ from that in Burkholderia sp., with identified metabolites including 2-methyl-1,4-benzenediol and 4-amino-3-methylphenol.

Table 2: Microbial Degradation Intermediates of this compound

| Microorganism | Intermediate Compounds |

|---|---|

| Burkholderia sp. strain SJ98 | Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ) nih.gov |

| Aspergillus niger | 2-methyl-1,4-benzenediol, 4-amino-3-methylphenol |

Role of Specific Enzyme Systems in Biotransformation

The specific enzymes responsible for the degradation of this compound in Burkholderia sp. strain SJ98 have been identified and characterized. nih.gov The initial and critical step, the monooxygenation of this compound to MBQ, is catalyzed by a PNP 4-monooxygenase, designated PnpA. nih.gov This enzyme exhibits a specific activity for the substrate and is essential for its catabolism. nih.gov

Table 3: Key Enzymes in the Biotransformation of this compound by Burkholderia sp. strain SJ98

| Enzyme | Function |

|---|---|

| PnpA (PNP 4-monooxygenase) | Catalyzes the initial monooxygenation of this compound to Methyl-1,4-benzoquinone (MBQ). nih.gov |

| PnpB (1,4-benzoquinone reductase) | Catalyzes the reduction of MBQ to Methylhydroquinone (MHQ). nih.gov |

| PnpCD (Hydroquinone dioxygenase) | Involved in the ring cleavage of MHQ. nih.gov |

| PnpE (4-hydroxymuconic semialdehyde dehydrogenase) | Further processes the ring cleavage products. nih.gov |

| PnpF (Maleylacetate reductase) | Involved in the lower pathway of degradation. nih.gov |

Persistence and Bioaccumulation Potential Assessment of this compound

The environmental fate of this compound, a significant degradation product of the insecticide fenitrothion (B1672510), is characterized by its notable persistence in aquatic environments and a low potential for bioaccumulation in organisms. nih.govresearchgate.net As a primary breakdown product, its presence and behavior in the environment are of considerable interest. nih.gov Studies have shown that this compound can be more prevalent in some water systems than its parent compound, fenitrothion. semanticscholar.org

Persistence in the Environment

This compound is recognized as a persistent pollutant. nih.govresearchgate.net Its stability in water is a key factor in its environmental persistence. The compound is stable in aqueous solutions across a range of pH levels, including acidic (pH 4), neutral (pH 7), and alkaline (pH 9) conditions. oecd.org

The degradation of this compound in water is slow. Photodegradation, the breakdown of molecules by light, is one pathway for its removal from the environment. The estimated half-life for the direct photodegradation of this compound in water is 1.35 years. oecd.org

Biodegradation, the breakdown of substances by microorganisms, is another important process for the removal of chemicals from the environment. However, this compound is not readily biodegradable. oecd.org In a 28-day study corresponding to OECD Guideline 301C, the compound showed minimal degradation, with 0% based on Biochemical Oxygen Demand (BOD), 3% based on Total Organic Carbon (TOC), and 6% based on UV analysis. oecd.org Despite its general persistence, some studies have observed a rapid disappearance of both fenitrothion and this compound in paddy areas during the cropping season, suggesting that under specific environmental conditions, degradation can be more rapid. semanticscholar.org

Table 1: Environmental Persistence of this compound

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Photodegradation Half-life (Water) | 1.35 years (estimated) | Direct photodegradation | oecd.org |

| Stability in Water | Stable | pH 4, 7, and 9 | oecd.org |

| Biodegradability | Not readily biodegradable | 28-day study (OECD 301C) | oecd.org |

Bioaccumulation Potential

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile. The bioaccumulation potential of this compound has been assessed through experimental studies and by examining its physicochemical properties.

The Bioconcentration Factor (BCF) is a key metric used to quantify the accumulation of a chemical in an organism from the surrounding water. Experimental data for this compound in carp (Cyprinus carpio) over a six-week period at 25°C showed a BCF range of 5.2 to 31. oecd.org This low BCF value suggests that the potential for this compound to bioconcentrate in aquatic organisms is low. oecd.org This is consistent with the general understanding that nitrophenols are not expected to bioaccumulate significantly in organisms due to the rapid excretion of their more polar metabolites. cdc.gov

The octanol-water partition coefficient (Log P or Log Kow) is another indicator of a substance's potential to bioaccumulate. A higher Log P value generally corresponds to a greater potential for bioaccumulation. The predicted Log P for this compound is 2.12. oecd.org Other sources provide predicted Log P values of 2.27 and a calculated value of 2.5. hmdb.canih.gov These relatively low Log P values further support the low bioaccumulation potential indicated by the experimental BCF data.

Table 2: Bioaccumulation Potential of this compound

| Parameter | Value | Species/Method | Reference |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 5.2 - 31 | Carp (Cyprinus carpio) | oecd.org |

| Log P (Octanol-Water Partition Coefficient) | 2.12 (predicted) | Not specified | oecd.org |

| Log P (Octanol-Water Partition Coefficient) | 2.27 (predicted) | ALOGPS | hmdb.ca |

| XLogP3 | 2.5 | PubChem | nih.gov |

Advanced Applications and Future Research Directions of 3 Methylthio 4 Nitrophenol

Development of Functional Materials and Polymers

The molecular architecture of 3-(Methylthio)-4-nitrophenol makes it a compelling candidate as a monomer or a functional additive in the synthesis of advanced polymers. The phenolic hydroxyl group provides a reactive site for polymerization reactions, such as esterification or etherification, to form polyesters and polyethers. The nitro group, a strong electron-withdrawing moiety, can impart specific electronic properties and thermal stability to the resulting polymer backbone. Furthermore, the methylthio group offers a site for post-polymerization modification or can influence the polymer's solubility and interfacial properties.

Future research could focus on the synthesis of high-performance polymers, such as polybenzoxazoles (PBOs), which are known for their exceptional thermal and mechanical stability. O-nitro(thio)phenol derivatives are valuable precursors for the synthesis of the aminophenol monomers required for PBO production google.com. The presence of the methylthio group could enhance the processability of these typically rigid polymers or introduce specific functionalities.

Another promising avenue is the development of molecularly imprinted polymers (MIPs) for selective recognition of analytes. While much of the existing research has focused on the related compound, 4-nitrophenol (B140041), as a template, the structural features of this compound could be exploited to create polymers with tailored binding cavities for environmental or biomedical sensing applications.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Monomer/Functional Role | Desired Properties | Potential Applications |

| Polybenzoxazoles (PBOs) | Precursor to a diamino-dihydroxy monomer | High thermal stability, mechanical strength | Microelectronics, aerospace materials |

| Polyesters/Polyethers | Dihydroxy monomer (after reduction of nitro group) | Modified solubility, tunable refractive index | Specialty optics, coatings |

| Molecularly Imprinted Polymers (MIPs) | Functional monomer or template molecule | High selectivity and affinity | Chemical sensors, separation media |

| Redox-Active Polymers | Monomer with electroactive nitro and thioether groups | Electrical conductivity, energy storage capacity | Batteries, electrochromic devices |

Role in Supramolecular Chemistry and Self-Assembly

The non-covalent interactions dictated by the functional groups of this compound position it as a versatile building block in supramolecular chemistry. The phenolic proton can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group can serve as hydrogen bond acceptors. These interactions can drive the self-assembly of the molecule into well-defined, higher-order structures such as tapes, sheets, or capsules.

The interplay of hydrogen bonding with other non-covalent forces, such as π-π stacking of the aromatic rings and potential dipole-dipole interactions involving the nitro group, could lead to complex and functional supramolecular architectures. The methylthio group, while not as strong a hydrogen bond participant, can influence the packing and morphology of the resulting assemblies through steric effects and weak van der Waals interactions. Research in this area could explore the crystallization of this compound with various co-formers to generate co-crystals with unique photophysical or electronic properties. The precise control over self-assembly could be harnessed for applications in crystal engineering and the development of organic nanomaterials.

Potential in Sensor Technology

The electroactive nature of the nitro and thioether groups, combined with the phenolic moiety, suggests that this compound could be a valuable component in the design of chemical sensors. The nitro group is readily reducible electrochemically, and the potential at which this reduction occurs can be sensitive to the molecular environment. This property is the basis for many electrochemical sensors for nitrophenolic compounds.

The methylthio group offers several possibilities for sensor development. Thioethers are known to coordinate with heavy metal ions, suggesting that polymers or surfaces functionalized with this compound could be used for the detection of environmental pollutants like mercury or lead. Furthermore, the thioether can be oxidized, providing another redox signal that could be exploited in electrochemical sensing. Thioether-based fluorescent probes have also been developed to monitor biological processes, indicating a potential pathway for developing optical sensors based on this compound nih.gov.

Future work should involve the immobilization of this compound onto electrode surfaces (e.g., glassy carbon, gold) or its incorporation into conductive polymer matrices to fabricate sensitive and selective electrochemical sensors. The development of fluorescent probes where the emission properties are modulated by the binding of an analyte to the this compound moiety is another promising research direction.

Table 2: Comparison of Electrochemical Sensor Performance for Nitrophenol Detection (Illustrative)

| Electrode Modification | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| PEDOT:PSS/Pt NPs/PPy-CB@ZnO/GCE | 4-Nitrophenol | 1.5 - 40.5 | 1.25 | nih.gov |

| SrTiO3/Ag/rGO/SPCE | 4-Nitrophenol | 0.1 - 1000 | 0.03 | researchgate.net |

| Fe3O4/graphene/GCE | 4-Nitrophenol | Not specified | 4 | cetjournal.it |

| Hypothetical 3-(MT)-4-NP-based Sensor | Various Analytes | Target < 10 | Target < 0.1 | - |

This table includes data for the related compound 4-nitrophenol to provide context and performance targets for future sensors based on this compound.

Emerging Methodologies in its Chemical Synthesis and Analysis

While classical methods for the synthesis of nitrophenols, such as the nitration of phenolic precursors, are well-established, there is a continuous drive for more efficient, selective, and environmentally benign synthetic routes rsc.org. For this compound, this could involve the development of regioselective nitration methods for 3-(methylthio)phenol that minimize the formation of isomeric byproducts. Alternatively, late-stage functionalization techniques could be explored, where the methylthio group is introduced onto a pre-existing nitrophenol scaffold.

In the realm of analysis, the separation and quantification of this compound from complex mixtures, particularly from its isomers, is crucial. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) have proven effective for the separation of nitrophenol isomers and would be directly applicable bohrium.comresearchgate.net. Future research could focus on developing chiral separation methods if enantiomerically pure forms of derivatives are synthesized, or on coupling these separation techniques with mass spectrometry for highly sensitive and specific detection in environmental or biological matrices. Ultrafast spectroscopic techniques, such as femtosecond transient absorption, could provide detailed insights into the photophysical and photochemical properties of this compound, which is crucial for its application in optical materials and sensors nih.gov.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up a wide array of interdisciplinary research opportunities.

Materials Science and Environmental Chemistry: The development of polymers or sorbents based on this compound for the selective capture and removal of heavy metals or organic pollutants from water bridges materials science with environmental remediation. Its role as a potential degradation product of certain pesticides also warrants investigation into its environmental fate and the development of catalytic systems for its degradation.

Medicinal Chemistry and Biology: Organosulfur compounds are known for a variety of biological activities, including antioxidant and anti-inflammatory effects researchgate.netmdpi.comnih.gov. This suggests a potential for this compound or its derivatives to be investigated as novel therapeutic agents. This would require collaboration between synthetic chemists, biochemists, and pharmacologists.

Organic Electronics and Physics: The combination of electron-withdrawing (nitro) and potentially electron-donating (methylthio, hydroxyl) groups on an aromatic ring suggests that this compound could be a precursor for novel organic electronic materials. Research into its charge transport properties, both in crystalline form and when incorporated into polymers, would be a collaborative effort between chemists and physicists.

Q & A

Q. What are the critical gaps in toxicological data for 3-(Methylthio)-4-nitrophenol, and how can researchers address them?

Answer: Current toxicological data for this compound are limited, particularly in:

- Human studies : No epidemiological or toxicokinetic data exist for this compound .

- Animal models : No health effects studies across inhalation, oral, or dermal exposure routes .

- Reproductive/endocrine endpoints : Existing intraperitoneal studies in rodents suggest potential effects, but human-relevant exposure routes remain unexplored .

Q. Methodological Recommendations :

- Conduct subchronic oral toxicity studies in rodents at low doses (e.g., ≤50 mg/kg/day) to identify non-lethal endpoints.

- Use multi-omics approaches (transcriptomics, metabolomics) to screen for endocrine disruption biomarkers.

- Prioritize inhalation exposure models to mimic occupational scenarios.

Q. Table 1: Priority Data Needs for Toxicology Studies

| Data Gap | Recommended Study Design | Key Endpoints |

|---|---|---|

| Human toxicokinetics | Phase I clinical trials with tracer doses | Absorption rates, metabolic pathways |

| Reproductive effects | OECD 443 (Extended One-Generation Reproductive Toxicity) | Fertility, hormonal fluctuations |

| Interspecies variability | Cross-species comparative ADME (rat, mouse, human) | Bioaccumulation, metabolite profiling |

Q. What analytical methods are validated for quantifying this compound in environmental or biological matrices?

Answer: Robust quantification requires:

- Chromatography : Reverse-phase HPLC or UPLC with C18 columns, using acetonitrile/water (70:30) mobile phase .

- Detection : UV-Vis at 310–320 nm (optimal for nitroaromatic absorbance) or tandem mass spectrometry (MRM transitions: m/z 184 → 138) .

- Standards : Use deuterated analogs (e.g., 3-Methyl-d3-4-nitrophenol-2,5,6-d3) for internal calibration to correct matrix effects .

Q. Critical Considerations :

- Store standards at 0–6°C in amber vials to prevent photodegradation .

- Validate recovery rates (>85%) in complex matrices (e.g., serum, soil) via spike-and-recovery experiments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hematological effects of nitrophenol analogs like 4-nitrophenol?

Answer: Discrepancies in methemoglobinemia induction (e.g., Smith et al., 1988 vs. later studies) may arise from:

- Exposure duration : Acute vs. intermediate studies show divergent results .

- Mechanistic variability : Nitroreductase activity differences across species or tissues .

Q. Methodological Strategies :

- In vitro models : Use human erythrocyte suspensions with controlled CYP450 activity to isolate metabolic pathways.

- Dose-response modeling : Apply benchmark dose (BMD) analysis to identify thresholds for hematological effects.

- Comparative genomics : Screen for polymorphisms in NADH-cytochrome b5 reductase (key methemoglobinemia enzyme).

Q. What experimental approaches are effective for tracking environmental degradation pathways of this compound?

Answer: Proposed Workflow :

Microcosm studies : Incubate the compound in soil/water systems under aerobic/anaerobic conditions.

Metabolite profiling : Use high-resolution LC-QTOF-MS to detect intermediates (e.g., sulfoxide derivatives) .

Stable isotope probing : Introduce ¹³C-labeled compound to trace biodegradation via microbial consortia .

Q. Key Parameters to Monitor :

- Abiotic factors : pH, UV exposure (photolysis potential).

- Biotic factors : Microbial diversity (16S rRNA sequencing) and enzymatic activity (e.g., aryl sulfotransferases).

Q. Table 2: Degradation Pathway Hypotheses

| Pathway | Likelihood | Key Metabolites |

|---|---|---|

| Oxidative desulfurization | High | 3-Hydroxy-4-nitrophenol, SO₄²⁻ |

| Nitro-group reduction | Moderate | 3-(Methylthio)-4-aminophenol |

| Methylthio cleavage | Low | 4-Nitrophenol, methanethiol |

Q. How can computational toxicology improve risk assessment for this compound?

Answer: Integrate Predictive Tools :

- QSAR models : Predict acute toxicity (e.g., ECOSAR v2.0) using nitroaromatic substructures.

- Molecular docking : Simulate interactions with hemoglobin or estrogen receptors to prioritize in vitro assays.

- Read-across analysis : Leverage data from structurally similar compounds (e.g., 4-nitrophenol) while adjusting for methylthio group reactivity .

Q. Validation Steps :

- Compare predictions with limited in vivo data (e.g., LD50 in rodents).

- Refine models using AOP (Adverse Outcome Pathway) frameworks for endocrine disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.